molecular formula C13H17N5O3 B12943212 (2R,3S,5R)-5-(2-Allyl-6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

(2R,3S,5R)-5-(2-Allyl-6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

Cat. No.: B12943212
M. Wt: 291.31 g/mol
InChI Key: KNGOERFVBLCXOB-QXFUBDJGSA-N
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Description

(2R,3S,5R)-5-(2-Allyl-6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound that belongs to the class of nucleoside analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-5-(2-Allyl-6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps, including the protection and deprotection of functional groups, nucleophilic substitution reactions, and stereoselective synthesis. Common reagents used in these reactions include:

    Protecting groups: To protect hydroxyl and amino groups during the synthesis.

    Catalysts: To facilitate specific reactions and improve yields.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5R)-5-(2-Allyl-6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Such as dichloromethane, ethanol, or water, depending on the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups like halides or ethers.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,5R)-5-(2-Allyl-6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding nucleoside analogs’ behavior in various chemical reactions.

Biology

In biology, this compound is of interest due to its potential interactions with biological macromolecules like DNA and RNA. It may be used in studies related to genetic replication and transcription.

Medicine

In medicine, nucleoside analogs are often explored for their antiviral and anticancer properties. This compound may inhibit viral replication or interfere with cancer cell proliferation.

Industry

In the industry, such compounds can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R,3S,5R)-5-(2-Allyl-6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with molecular targets such as enzymes or nucleic acids. It may inhibit enzyme activity or interfere with nucleic acid synthesis, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with similar structural features.

    2’,3’-Dideoxyadenosine: A synthetic nucleoside analog used in antiviral therapies.

    Vidarabine: An antiviral drug with a similar purine base structure.

Uniqueness

(2R,3S,5R)-5-(2-Allyl-6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and the presence of the allyl group, which may confer distinct biological and chemical properties compared to other nucleoside analogs.

Properties

Molecular Formula

C13H17N5O3

Molecular Weight

291.31 g/mol

IUPAC Name

(2R,3S,5R)-5-(6-amino-2-prop-2-enylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C13H17N5O3/c1-2-3-9-16-12(14)11-13(17-9)18(6-15-11)10-4-7(20)8(5-19)21-10/h2,6-8,10,19-20H,1,3-5H2,(H2,14,16,17)/t7-,8+,10+/m0/s1

InChI Key

KNGOERFVBLCXOB-QXFUBDJGSA-N

Isomeric SMILES

C=CCC1=NC(=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)N

Canonical SMILES

C=CCC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)N

Origin of Product

United States

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